5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-amine, with the Chemical Abstracts Service (CAS) number 198893-71-9, is a compound characterized by its unique oxadiazole ring structure. This compound is classified under the category of oxadiazole derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry. The molecular formula of this compound is CHNO, and it has a molecular weight of 211.23 g/mol. The IUPAC name reflects its structure, emphasizing the presence of the naphthalene moiety and the oxadiazole ring .
The synthesis of 5-(naphthalen-2-yl)-1,3,4-oxadiazol-2-amine can be achieved through several methods involving the reaction of naphthalene derivatives with appropriate reagents to form the oxadiazole ring. One common method includes:
Technical details regarding specific conditions (temperature, time, solvent) can vary based on the desired yield and purity of the final product. For instance, using a solvent like ethanol can facilitate better solubility and reaction kinetics .
The molecular structure of 5-(naphthalen-2-yl)-1,3,4-oxadiazol-2-amine features a five-membered heterocyclic ring containing two nitrogen atoms and three carbon atoms. The naphthalene moiety is attached at the 5-position of the oxadiazole ring.
This notation indicates the connectivity of atoms within the molecule, providing insight into its geometric configuration and potential reactivity .
5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-amine can participate in various chemical reactions due to its functional groups:
The reactivity largely depends on the electronic nature of substituents on both the naphthalene and oxadiazole rings .
The mechanism of action for compounds containing the oxadiazole moiety, including 5-(naphthalen-2-yl)-1,3,4-oxadiazol-2-amine, often involves interaction with biological targets such as enzymes or receptors. These compounds have been studied for their potential anticancer properties:
Studies have shown that modifications to the oxadiazole structure can significantly affect its biological activity and selectivity towards different targets .
The physical and chemical properties of 5-(naphthalen-2-yl)-1,3,4-oxadiazol-2-amine are crucial for understanding its behavior in various environments:
These properties influence its handling in laboratory settings and its potential applications in pharmaceuticals .
5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-amine has several scientific applications:
Structural hybridization leveraging established tubulin inhibitors represents a cornerstone in designing potent 5-(naphthalen-2-yl)-1,3,4-oxadiazol-2-amine derivatives. This strategy integrates pharmacophoric elements from clinically validated tubulin-binding agents—notably IMC-038525 and IMC-094332—into the oxadiazole-naphthalene framework. These inhibitors characteristically feature ortho-substituted aryl rings linked to heterocyclic cores, enabling precise disruption of microtubule dynamics. Recent work demonstrates that substituting the 5-aryl position of the oxadiazole ring with trimethoxyphenyl (mimicking colchicine’s trimethoxy motif) significantly enhances antiproliferative activity. For instance, compound 5-(3,4,5-trimethoxyphenyl)-N-(naphthalen-2-yl)-1,3,4-oxadiazol-2-amine (4e) achieved sub-micromolar inhibition across renal (UO-31), lung (NCI-H226), and prostate (PC-3) cancer cell lines, attributable to its dual interference with tubulin polymerization and metabolic pathways [1] [6].
Table 1: Anticancer Activity of Tubulin-Inspired 5-Aryl-N-(naphthalen-2-yl)-1,3,4-oxadiazol-2-amine Analogues
Compound | Structural Features | Key Cell Lines (Growth Inhibition % or IC₅₀) | Tubulin Docking Score (kcal/mol) |
---|---|---|---|
4b | 4-Nitrophenyl | SR, MDA-MB-435, MOLT-4 (ΔGI = 60-75%) | -6.812 |
4e | 3,4,5-Trimethoxyphenyl | UO-31, NCI-H226, PC-3 (ΔGI = 45-55%) | -7.295 |
Hybrid 23* | Cinnamamide-oxadiazole | MCF-7 (ΔGI = 69.77%) | -8.121 |
*Hybrid from oxadiazole-tethered cinnamamides study [6]
Critical structure-activity relationship (SAR) insights include:
The naphthalene-oxadiazole architecture functions as a "privileged scaffold" due to its dual mechanisms: tubulin inhibition and kinase modulation. Naphthalene’s planar, lipophilic structure enables deep penetration into hydrophobic protein pockets, while the oxadiazole ring provides electronic versatility for target engagement. This synergy is exemplified by derivatives demonstrating multi-target activity against EGFR, thymidine phosphorylase (TP), and cyclin-dependent kinases (CDKs) [3] [9].
Key pharmacological advantages include:
Table 2: Anticancer Profiles of Naphthalene-Oxadiazole Hybrids
Compound | Cancer Cell Lines Targeted | Potency (IC₅₀ or Growth %) | Primary Mechanism |
---|---|---|---|
12d* | SNB-75 (CNS), UO-31 (Renal) | GP = 53.35%, 64.35% | DNA intercalation |
5-(Benzo[d][1,3]dioxol-5-yl)-N-benzylidene-2-amine (4c)** | Multiple carcinoma lines | ΔGI = 40-60% | Tubulin depolymerization |
2b** | Leukemia (K-562), Breast (MCF-7) | IC₅₀ ≈ 8.5–11.2 μM | EGFR-TK inhibition |
From quinoline-oxadiazole study [10]; *From benzodioxole-oxadiazole research [5]
Fragment-based drug design (FBDD) leverages computational methods to optimize substituent effects on the 5-aryl ring. Pharmacophore modeling of tubulin (PDB: 1AS0) and thymidine phosphorylase (PDB: 1UOU) identifies three critical features: (1) a hydrogen-bond acceptor (HBA) at the oxadiazole O4, (2) an aromatic ring (RA) at C5, and (3) a hydrogen-bond donor (HBD) from the 2-amine group [8]. HypoGen models (e.g., Hypo 2: r² = 0.69, Q² = 0.68) quantitatively correlate these features with bioactivity, enabling virtual screening of >12,000 compounds.
Key computational findings:
Table 3: Computational Parameters of Designed 5-Aryl-N-(naphthalen-2-yl) Derivatives
Parameter | 4e (Tubulin) | ChEMBL2058305 (TP) | P-1 (CDK-2) |
---|---|---|---|
Docking Score (kcal/mol) | -7.295 | -8.551 | -10.654 |
HOMO-LUMO Gap (Ha) | 0.121 | 0.066 | 0.185 |
Binding Residues | Ala317, Val318 | Thr151, Gly152 | Lys89, Glu81 |
Predicted Log P | 3.42 | 2.98 | 3.15 |
TP = Thymidine phosphorylase [8]; CDK-2 = Cyclin-dependent kinase 2 [9]
Concluding Remarks
Rational optimization of 5-(naphthalen-2-yl)-1,3,4-oxadiazol-2-amine derivatives—guided by structural hybridization, privileged scaffold utilization, and computational modeling—has yielded compounds with nanomolar antiproliferative potency. Future work requires in vivo validation of these agents’ pharmacokinetic and efficacy profiles.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1